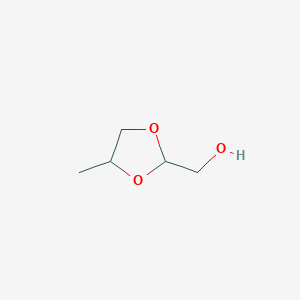
(4-Methyl-1,3-dioxolan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-1,3-dioxolan-2-yl)methanol is an organic compound with the molecular formula C5H10O3. It is a derivative of dioxolane, a five-membered cyclic acetal. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-dioxolan-2-yl)methanol typically involves the acetalization of 4-methyl-2,3-butanediol with formaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the dioxolane ring, followed by purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-1,3-dioxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1,3-dioxolan-2-carboxylic acid.
Reduction: Formation of 4-methyl-1,3-dioxolan-2-ylmethanol.
Substitution: Formation of 4-methyl-1,3-dioxolan-2-yl halides or amines.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-1,3-dioxolan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a chiral intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Methyl-1,3-dioxolan-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s acetal structure allows it to participate in acetalization reactions, which are crucial in protecting functional groups during chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-2-methanol: Similar structure but lacks the methyl group at the 4-position.
2-Hydroxymethyl-1,3-dioxolane: Another derivative of dioxolane with a hydroxymethyl group.
Uniqueness
(4-Methyl-1,3-dioxolan-2-yl)methanol is unique due to the presence of the methyl group at the 4-position, which imparts different chemical properties compared to its analogs. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
112474-18-7 |
|---|---|
Molekularformel |
C5H10O3 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(4-methyl-1,3-dioxolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3/c1-4-3-7-5(2-6)8-4/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
DLINGWKIAAPFAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


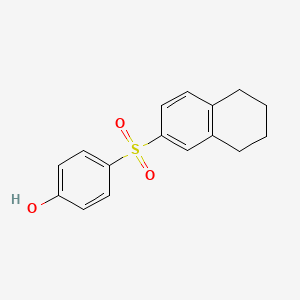
![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
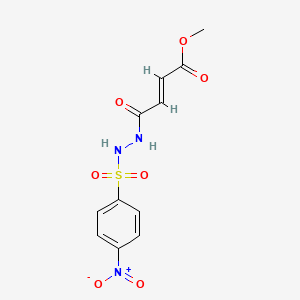
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
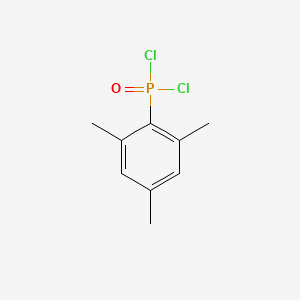
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
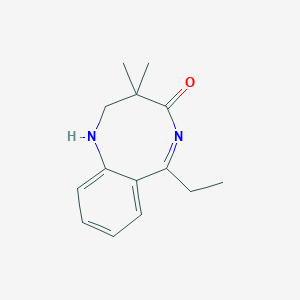

![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
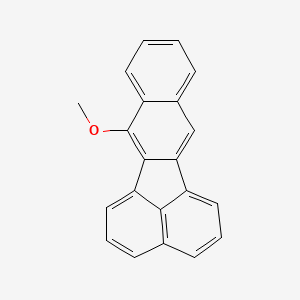
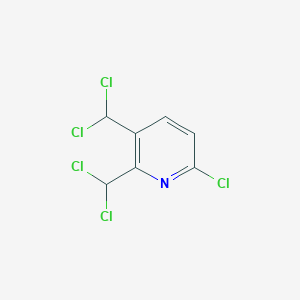

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
